molecular formula C16H6F26O2 B12063965 3-Hydroxy-1,3-bis(perfluorohexyl)butan-1-one

3-Hydroxy-1,3-bis(perfluorohexyl)butan-1-one

Cat. No.: B12063965
M. Wt: 724.17 g/mol
InChI Key: YJRGRBRZXCPZKO-UHFFFAOYSA-N
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Description

3-Hydroxy-1,3-bis(perfluorohexyl)butan-1-one is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of perfluorohexyl groups, which impart significant hydrophobicity and chemical stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1,3-bis(perfluorohexyl)butan-1-one typically involves the reaction of perfluorohexyl iodide with a suitable precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as column chromatography and recrystallization, further enhances the purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1,3-bis(perfluorohexyl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The perfluorohexyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-Hydroxy-1,3-bis(perfluorohexyl)butan-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.

    Biology: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.

    Medicine: Explored for its role in developing new pharmaceuticals with enhanced stability and bioavailability.

    Industry: Utilized in the production of specialty coatings and materials with unique surface properties.

Mechanism of Action

The mechanism of action of 3-Hydroxy-1,3-bis(perfluorohexyl)butan-1-one involves its interaction with specific molecular targets. The perfluorohexyl groups enhance the compound’s ability to interact with hydrophobic regions of proteins and cell membranes. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but the compound’s unique structure plays a crucial role in its activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-1,3-bis(perfluorooctyl)butan-1-one
  • 3-Hydroxy-1,3-bis(perfluorodecyl)butan-1-one
  • 3-Hydroxy-1,3-bis(perfluorododecyl)butan-1-one

Uniqueness

3-Hydroxy-1,3-bis(perfluorohexyl)butan-1-one stands out due to its specific chain length of the perfluorohexyl groups, which provides a balance between hydrophobicity and chemical reactivity. This balance makes it particularly suitable for applications requiring both stability and reactivity.

Properties

Molecular Formula

C16H6F26O2

Molecular Weight

724.17 g/mol

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,10,10,11,11,12,12,13,13,14,14,15,15,15-hexacosafluoro-9-hydroxy-9-methylpentadecan-7-one

InChI

InChI=1S/C16H6F26O2/c1-4(44,6(19,20)8(23,24)10(27,28)12(31,32)14(35,36)16(40,41)42)2-3(43)5(17,18)7(21,22)9(25,26)11(29,30)13(33,34)15(37,38)39/h44H,2H2,1H3

InChI Key

YJRGRBRZXCPZKO-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O

Origin of Product

United States

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